molecular formula C25H27N3O5 B15205003 2-((((7,8-Dimethyl-2-oxo-2H-chromen-4-yl)methyl)(ethyl)amino)methyl)-6,7-dimethoxyquinazolin-4(3H)-one

2-((((7,8-Dimethyl-2-oxo-2H-chromen-4-yl)methyl)(ethyl)amino)methyl)-6,7-dimethoxyquinazolin-4(3H)-one

Cat. No.: B15205003
M. Wt: 449.5 g/mol
InChI Key: WIHHBRRHBMIBSS-UHFFFAOYSA-N
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Description

2-((((7,8-Dimethyl-2-oxo-2H-chromen-4-yl)methyl)(ethyl)amino)methyl)-6,7-dimethoxyquinazolin-4(3H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring. The compound also features a chromen-4-one moiety, which is a benzopyranone structure, and various substituents that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((((7,8-Dimethyl-2-oxo-2H-chromen-4-yl)methyl)(ethyl)amino)methyl)-6,7-dimethoxyquinazolin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen-4-one Moiety: The chromen-4-one structure can be synthesized through the condensation of a suitable phenol derivative with an appropriate aldehyde under acidic conditions, followed by cyclization.

    Synthesis of the Quinazolinone Core: The quinazolinone core can be prepared by reacting anthranilic acid with an appropriate amine, followed by cyclization and oxidation.

    Coupling of the Two Moieties: The chromen-4-one and quinazolinone moieties can be coupled through a nucleophilic substitution reaction, where the chromen-4-one acts as a nucleophile and the quinazolinone as an electrophile.

    Introduction of Substituents:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of hydroxyl and carbonyl derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the chromen-4-one and quinazolinone moieties, converting them to hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.

Major Products

    Oxidation: Hydroxylated and carbonyl derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe for studying enzyme activities and binding interactions.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. It may exhibit biological activities such as anti-inflammatory, anticancer, and antimicrobial effects, making it a candidate for drug development.

Industry

In the industrial sector, the compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-((((7,8-Dimethyl-2-oxo-2H-chromen-4-yl)methyl)(ethyl)amino)methyl)-6,7-dimethoxyquinazolin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds such as 2-methyl-4(3H)-quinazolinone and 2-phenyl-4(3H)-quinazolinone share the quinazolinone core structure.

    Chromen-4-one Derivatives: Compounds like 7-hydroxy-4-methylcoumarin and 6,7-dimethoxycoumarin share the chromen-4-one moiety.

Uniqueness

The uniqueness of 2-((((7,8-Dimethyl-2-oxo-2H-chromen-4-yl)methyl)(ethyl)amino)methyl)-6,7-dimethoxyquinazolin-4(3H)-one lies in its combined structure of quinazolinone and chromen-4-one moieties, along with the specific substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C25H27N3O5

Molecular Weight

449.5 g/mol

IUPAC Name

2-[[(7,8-dimethyl-2-oxochromen-4-yl)methyl-ethylamino]methyl]-6,7-dimethoxy-3H-quinazolin-4-one

InChI

InChI=1S/C25H27N3O5/c1-6-28(12-16-9-23(29)33-24-15(3)14(2)7-8-17(16)24)13-22-26-19-11-21(32-5)20(31-4)10-18(19)25(30)27-22/h7-11H,6,12-13H2,1-5H3,(H,26,27,30)

InChI Key

WIHHBRRHBMIBSS-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC(=O)OC2=C1C=CC(=C2C)C)CC3=NC4=CC(=C(C=C4C(=O)N3)OC)OC

Origin of Product

United States

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